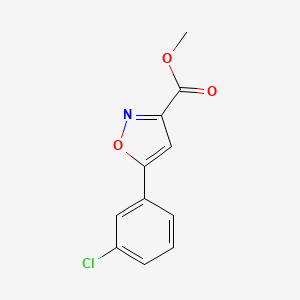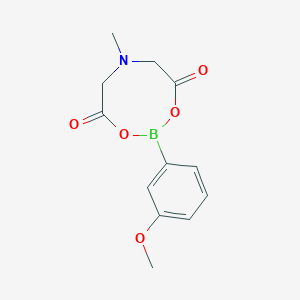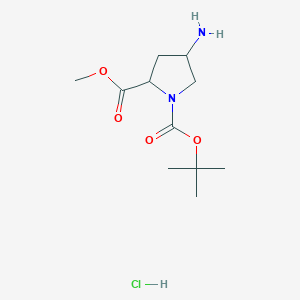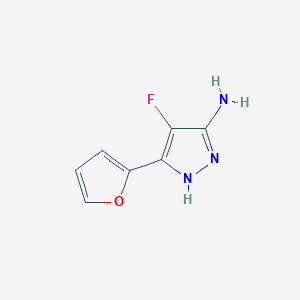
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Descripción general
Descripción
Compounds like “4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms besides carbon, such as sulfur, oxygen or nitrogen . They are used in a wide range of applications, including the development of new drugs and drug delivery devices .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is a common step in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, ultraviolet-visible spectroscopy (UV-vis), and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transformations such as oxidations, aminations, halogenations, and carbon-carbon bond formations . These reactions can be used to modify the structure of the compound and introduce new functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques, including density functional theory (DFT), which can provide insights into the molecular electrostatic potential and frontier molecular orbitals of the compounds .Aplicaciones Científicas De Investigación
Antimycobacterial Agents
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine: may serve as a potential scaffold for developing new antimycobacterial agents. Furan derivatives have shown promise in interfering with iron homeostasis in mycobacteria, which is crucial for the pathogen’s survival and virulence . The compound’s structure could be optimized to inhibit key enzymes like salicylate synthase MbtI from M. tuberculosis, which is involved in siderophore biosynthesis necessary for iron acquisition by the bacteria .
Suzuki–Miyaura Cross-Coupling
In the field of organic synthesis, this compound could be utilized in Suzuki–Miyaura cross-coupling reactions. The pyrazole ring can act as a ligand to stabilize transition metal catalysts, facilitating the cross-coupling process. This reaction is widely applied for forming carbon-carbon bonds in a mild and functional group tolerant manner .
Boron Neutron Capture Therapy (BNCT)
The presence of a fluorine atom in the compound suggests its potential application in BNCT, a cancer treatment method that uses boron carriers to deliver lethal doses of radiation to tumor cells selectively. The compound could be modified to enhance its boron content, making it suitable for use as a boron carrier .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-fluoro-5-(furan-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-5-6(10-11-7(5)9)4-2-1-3-12-4/h1-3H,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTWQTUOCBBACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=NN2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






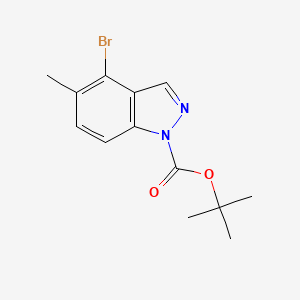

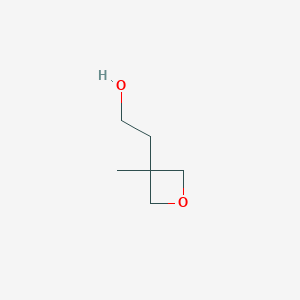
![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1394536.png)
![1-allyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1394537.png)
![1-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-amine](/img/structure/B1394538.png)

